2,2'-Bipyridine, 6-(2-thiazolyl)-
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Overview
Description
2,2’-Bipyridine, 6-(2-thiazolyl)- is an organic compound with the molecular formula C13H9N3S. It is a derivative of bipyridine, where one of the pyridine rings is substituted with a thiazole ring. This compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 6-(2-thiazolyl)- typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-bromopyridine and 2-bromo-6-(2-thiazolyl)pyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyridine, 6-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in chloroform.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
2,2’-Bipyridine, 6-(2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6-(2-thiazolyl)- primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine and thiazole rings coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For instance, metal complexes of this compound can inhibit enzymes or disrupt cellular processes by binding to DNA or proteins .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the thiazole ring.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with a similar chelating ability but a different ring structure.
Uniqueness: 2,2’-Bipyridine, 6-(2-thiazolyl)- is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile ligand for forming metal complexes with specific reactivity and stability profiles .
Properties
Molecular Formula |
C13H9N3S |
---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-(6-pyridin-2-ylpyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H9N3S/c1-2-7-14-10(4-1)11-5-3-6-12(16-11)13-15-8-9-17-13/h1-9H |
InChI Key |
WVPIQIJWKZJQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
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